

An In-depth Technical Guide to the Pharmacology of Acyclovir

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetylvirolin

Cat. No.: B579904

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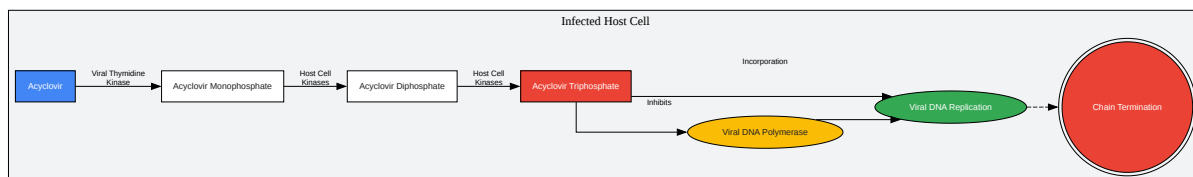
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core pharmacological principles of acyclovir, a widely used antiviral agent.

Mechanism of Action

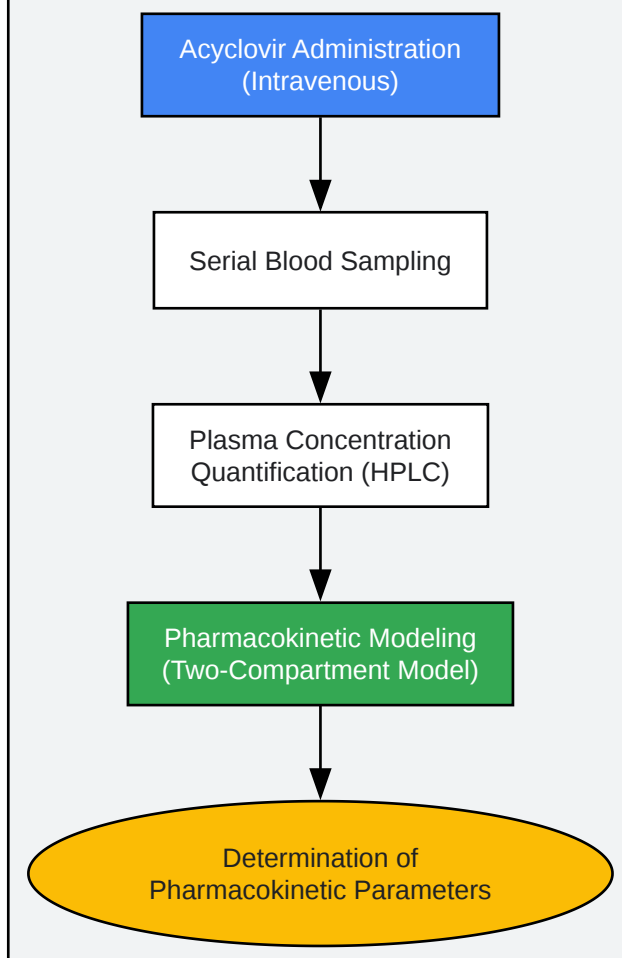
Acyclovir is a synthetic purine nucleoside analogue with potent antiviral activity, primarily against herpesviruses. Its mechanism of action is highly selective for virus-infected cells, ensuring minimal impact on normal, uninfected host cells.^[1] The antiviral process hinges on its conversion to an active form that inhibits viral DNA replication.^[1]

The activation of acyclovir is a multi-step process initiated by a virus-encoded enzyme, thymidine kinase (TK).^[1] In infected cells, viral TK phosphorylates acyclovir to acyclovir monophosphate.^[1] Subsequently, host cell enzymes catalyze the conversion of the monophosphate to diphosphate and then to the active triphosphate form, acyclovir triphosphate.^[1]

Acyclovir triphosphate competitively inhibits viral DNA polymerase and is also incorporated into the growing viral DNA chain.^[1] This incorporation results in chain termination, as acyclovir lacks the 3'-hydroxyl group necessary for the addition of subsequent nucleotides, thereby halting viral replication.^[1] The selectivity of acyclovir's action is attributed to its initial phosphorylation being dependent on the viral thymidine kinase.^[1]



Pharmacokinetic Study Workflow



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References

- 1. History, pharmacokinetics, and pharmacology of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology of Acyclovir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b579904#pharmacology-of-acetylvirolin]

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